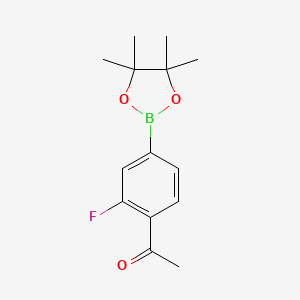

4-Acetyl-3-fluorophenylboronic acid pinacol ester

Description

4-Acetyl-3-fluorophenylboronic acid pinacol ester (CAS: 481725-35-3) is a boronic ester derivative with a molecular formula of C₁₄H₁₇BFO₃ and a molecular weight of 281.10 g/mol. It features an acetyl group (-COCH₃) at the 4-position and a fluorine atom at the 3-position on the phenyl ring, stabilized by a pinacol ester moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science, due to its enhanced stability compared to free boronic acids . Its synthesis typically involves palladium-catalyzed borylation of halogenated precursors under optimized conditions to achieve high yields .

Properties

IUPAC Name |

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNSDVWJDRQRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-fluorophenylboronic acid pinacol ester typically involves the following steps:

Bromination: The starting material, 4-acetyl-3-fluorophenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

Borylation: The brominated intermediate undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate. This step forms the boronic acid pinacol ester.

Industrial Production Methods

In an industrial setting, the production of 4-Acetyl-3-fluorophenylboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

Catalyst Recycling: Implementing methods to recover and reuse palladium catalysts to reduce costs and environmental impact.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under basic or acidic conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

4-Acetyl-3-fluorophenylboronic acid pinacol ester has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism by which 4-Acetyl-3-fluorophenylboronic acid pinacol ester exerts its effects primarily involves its role in Suzuki-Miyaura coupling reactions:

Transmetalation: The boronic ester reacts with a palladium catalyst to form a palladium-boron complex.

Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl or vinyl halide, forming a palladium(II) complex.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural Isomerism: Positional Variations

- 5-Acetyl-2-fluorophenylboronic Acid Pinacol Ester (CAS: 765916-70-9) This structural isomer shifts the acetyl group to the 5-position and fluorine to the 2-position. Such positional changes can influence regioselectivity in drug intermediate synthesis .

Substituent Effects: Electronic and Steric Modifications

- 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS: 445303-14-0)

Replacing the acetyl group with a trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, increasing the electrophilicity of the boron atom. This accelerates cross-coupling rates but may reduce solubility in polar solvents due to the hydrophobic -CF₃ group . - 4-Amino-3-fluorophenylboronic Acid Pinacol Ester (CAS: 819058-34-9) The amino (-NH₂) group is electron-donating, decreasing boron electrophilicity and slowing coupling reactions. However, this substitution enables hydrogen bonding, improving solubility in aqueous systems for biological applications .

- 2-Chloro-3-fluoro-4-formylphenylboronic Acid Pinacol Ester (CAS: 2121514-29-0)

The formyl (-CHO) group is strongly electron-withdrawing, similar to acetyl, but introduces additional steric bulk. This compound is valuable in iterative C–C bond formations, where controlled reactivity is critical .

Reactivity in Cross-Coupling Reactions

The acetyl group in 4-acetyl-3-fluorophenylboronic acid pinacol ester provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast:

- Trifluoromethyl-substituted derivatives (e.g., CAS: 445303-14-0) require lower catalyst loadings in Suzuki reactions due to heightened electrophilicity .

- Chloro- and hydroxy-substituted analogs (e.g., CAS: 2121514-17-6) may undergo undesired side reactions under basic conditions, limiting their utility in sensitive syntheses .

Data Table: Comparative Analysis of Boronic Esters

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Reactivity Notes | Applications |

|---|---|---|---|---|---|

| 4-Acetyl-3-fluorophenylboronic acid pinacol ester | 481725-35-3 | 4-COCH₃, 3-F | 281.10 | Moderate reactivity; balanced EWG effects | Kinases, fluorinated drugs |

| 5-Acetyl-2-fluorophenylboronic acid pinacol ester | 765916-70-9 | 5-COCH₃, 2-F | 281.10 | Higher steric hindrance | Specialty intermediates |

| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester | 445303-14-0 | 4-F, 3-CF₃ | 290.06 | High reactivity; hydrophobic | Anti-inflammatory agents |

| 4-Amino-3-fluorophenylboronic acid pinacol ester | 819058-34-9 | 4-NH₂, 3-F | 237.08 | Low reactivity; hydrophilic | Bioconjugates, sensors |

| 2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester | 2121514-29-0 | 2-Cl, 3-F, 4-CHO | 284.52 | High reactivity; sensitive to side reactions | Fluorescent probes, iterative coupling |

Research Findings and Trends

- Chemoselectivity : Controlled speciation (e.g., using specific Pd catalysts) enables selective coupling of 4-acetyl-3-fluorophenylboronic acid pinacol ester in the presence of competing boronic esters, a strategy critical for oligomer synthesis .

- Kinetic Studies : Derivatives with acetyl groups exhibit slower reaction kinetics with H₂O₂ compared to nitro-substituted analogs, as seen in UV-vis studies (e.g., 4-nitrophenylboronic acid pinacol ester, ).

- Industrial Relevance : The compound’s synthesis (low Pd loading, one-pot protocols) aligns with trends in green chemistry, reducing costs and waste .

Biological Activity

4-Acetyl-3-fluorophenylboronic acid pinacol ester (CAS No. 1351499-39-2) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical research and drug development. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

4-Acetyl-3-fluorophenylboronic acid pinacol ester is a stable compound that can be synthesized through various methods. Its structure includes a fluorine substituent which enhances its reactivity and interaction with biological targets. The pinacol ester form improves solubility and stability, making it suitable for biological applications.

The biological activity of 4-acetyl-3-fluorophenylboronic acid pinacol ester primarily involves its interaction with enzymes and receptors. Boronic acids are known to act as enzyme inhibitors by forming covalent bonds with active site residues, thereby modulating enzyme activity. The presence of the fluorine atom may influence the binding affinity and selectivity towards specific targets.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit promising anticancer activity. For instance, studies have shown that compounds similar to 4-acetyl-3-fluorophenylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound's ability to interfere with protein degradation pathways may contribute to its anticancer effects.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For example, studies have demonstrated that phenylboronic acids can inhibit urease, an enzyme crucial for nitrogen metabolism in plants and microorganisms. This inhibition can be exploited for agricultural applications to control pests or diseases caused by urease-producing organisms.

Case Studies

Research Findings

A variety of studies have highlighted the biological relevance of boronic acids:

- Antimicrobial Activity : Boronic acids have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.

- Diabetes Management : Some derivatives have been explored for their ability to modulate glucose levels, providing insights into potential diabetes treatments.

- Drug Development : The unique properties of boronic acids allow them to serve as scaffolds in drug discovery, particularly in designing inhibitors for various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.